

Comparative Guide: Structural Elucidation of 3-Chloro-2-fluoropyridin-4-ol

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Compound of Interest

Compound Name: 3-Chloro-2-fluoropyridin-4-ol

CAS No.: 1227499-28-6

Cat. No.: B6337987

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Executive Summary

In the rational design of kinase inhibitors and heterocyclic bio-isosteres, **3-chloro-2-fluoropyridin-4-ol** (CAS 1227499-28-6) represents a privileged scaffold. Its unique halogenation pattern offers precise electronic modulation of the pyridine ring, influencing pKa, lipophilicity, and metabolic stability. However, like many hydroxypyridines, it presents a critical structural ambiguity: prototropic tautomerism.

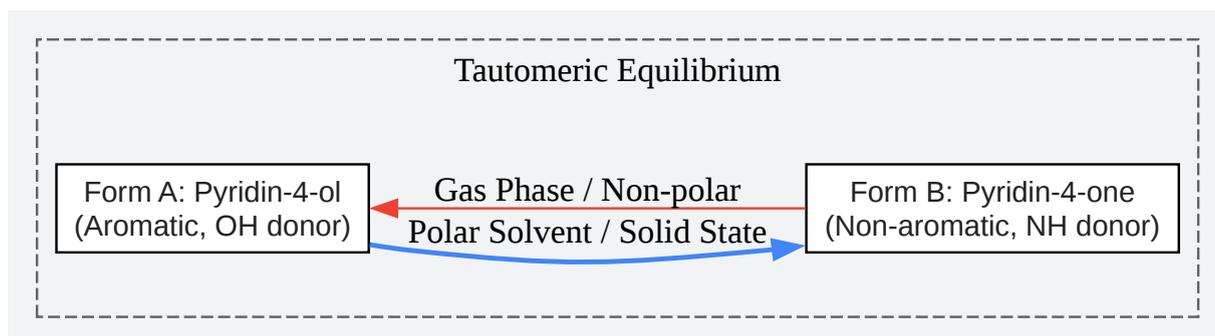
This guide objectively compares the performance of Single Crystal X-ray Diffraction (SC-XRD) against alternative structural determination methods (Solution NMR and DFT) for this molecule. We provide the experimental protocols and data interpretation frameworks necessary to resolve the pyridin-4-ol vs. pyridin-4-one equilibrium—a factor that dictates ligand-protein binding modes.

The Core Challenge: Tautomeric Ambiguity

Before selecting a characterization method, researchers must understand the "Tautomer Trap." **3-chloro-2-fluoropyridin-4-ol** exists in a dynamic equilibrium between the hydroxy-pyridine form (A) and the pyridin-4-one form (B).

- Form A (Aromatic): Favored in gas phase and non-polar solvents.
- Form B (Keto-like): Favored in solid state and polar solvents (biological media).

Why it matters: The hydrogen bond donor/acceptor profile changes entirely. Form A is a donor at O, acceptor at N. Form B is a donor at N, acceptor at O. Misassigning this state leads to erroneous docking models.



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Figure 1: The tautomeric equilibrium driven by environmental factors. In the crystalline state, Form B is statistically dominant for 4-hydroxypyridines.

Comparative Analysis of Structural Methods

The following table contrasts the performance of SC-XRD against standard alternatives for characterizing **3-chloro-2-fluoropyridin-4-ol**.

Feature	Method A: X-ray Crystallography (SC-XRD)	Method B: Solution NMR (1H/13C)	Method C: DFT Calculation (B3LYP)
Primary Output	Definitive 3D Atom Coordinates	Chemical Shifts (δ ppm)	Energy Minima & Geometries
Tautomer ID	Absolute (via Bond Lengths)	Ambiguous (Fast Exchange)	Theoretical Preference Only
H-Bonding	Direct visualization of networks	Inferred from shifts/NOE	Predicted (Gas/Solvent Model)
Sample State	Solid (Bio-relevant packing)	Solution (Solvent dependent)	Vacuum or Implicit Solvation
Limitations	Requires single crystal	Time-averaged signals	Depends on basis set accuracy

Why SC-XRD is the Gold Standard

While NMR is faster, the rapid proton exchange between O and N in **3-chloro-2-fluoropyridin-4-ol** often results in broadened signals or averaged chemical shifts that obscure the true species ratio. SC-XRD "freezes" the molecule in its lowest-energy solid-state conformation, providing two unassailable metrics for tautomer assignment:

- C–O Bond Length: ~ 1.35 Å (Enol) vs. ~ 1.26 Å (Keto).
- C–N–C Bond Angle: $\sim 116^\circ$ (Pyridine) vs. $\sim 125^\circ$ (Pyridone).

Experimental Data & Interpretation Guide

Since specific crystallographic data for CAS 1227499-28-6 is often proprietary, we provide the Reference Standard based on the structural class of 3-halo-4-pyridinones. Use these parameters to validate your experimental results.

A. Crystallization Protocol

- Objective: Grow diffraction-quality single crystals.

- Method: Slow Evaporation or Vapor Diffusion.
- Solvent System: Methanol/Dichloromethane (1:1) or Ethanol/Water.[1]
 - Why? The molecule is polar.[2][3] A mixed system allows solubility (alcohol) while inducing nucleation (DCM/Water).

Step-by-Step Workflow:

- Dissolve 20 mg of **3-chloro-2-fluoropyridin-4-ol** in 2 mL Methanol.
- Filter through a 0.45 μm PTFE syringe filter into a clean vial.
- Place the vial inside a larger jar containing Dichloromethane (Vapor Diffusion) OR cover with parafilm punctured with 3 pinholes (Slow Evaporation).
- Store at 4°C in a vibration-free environment for 3-7 days.
- Harvest colorless prism-like crystals.

B. Data Interpretation: The "Fingerprint" Metrics

Upon solving the structure (typically Monoclinic

or Triclinic

), compare your bond lengths to these reference values to confirm the tautomer.

Structural Parameter	Expected Value (Pyridin-4-one Form)	Value for Pyridin-4-ol Form	Interpretation
C4–O1 Bond	1.24 – 1.27 Å	1.34 – 1.36 Å	Short bond indicates C=O (Keto). ^{[2][4][5]}
C2–N1 / C6–N1	1.36 – 1.38 Å	1.33 – 1.34 Å	Longer C-N bonds indicate protonation at N.
C3–C4 Bond	1.42 – 1.45 Å	1.38 – 1.40 Å	Single bond character in Keto form.
Intermolecular H-Bond	N–H···O (Head-to-Tail)	O–H···N	The Keto form forms infinite chains via N–H···O.

C. Halogen Bonding Analysis

3-chloro-2-fluoropyridin-4-ol is a prime candidate for Halogen Bonding (XB).

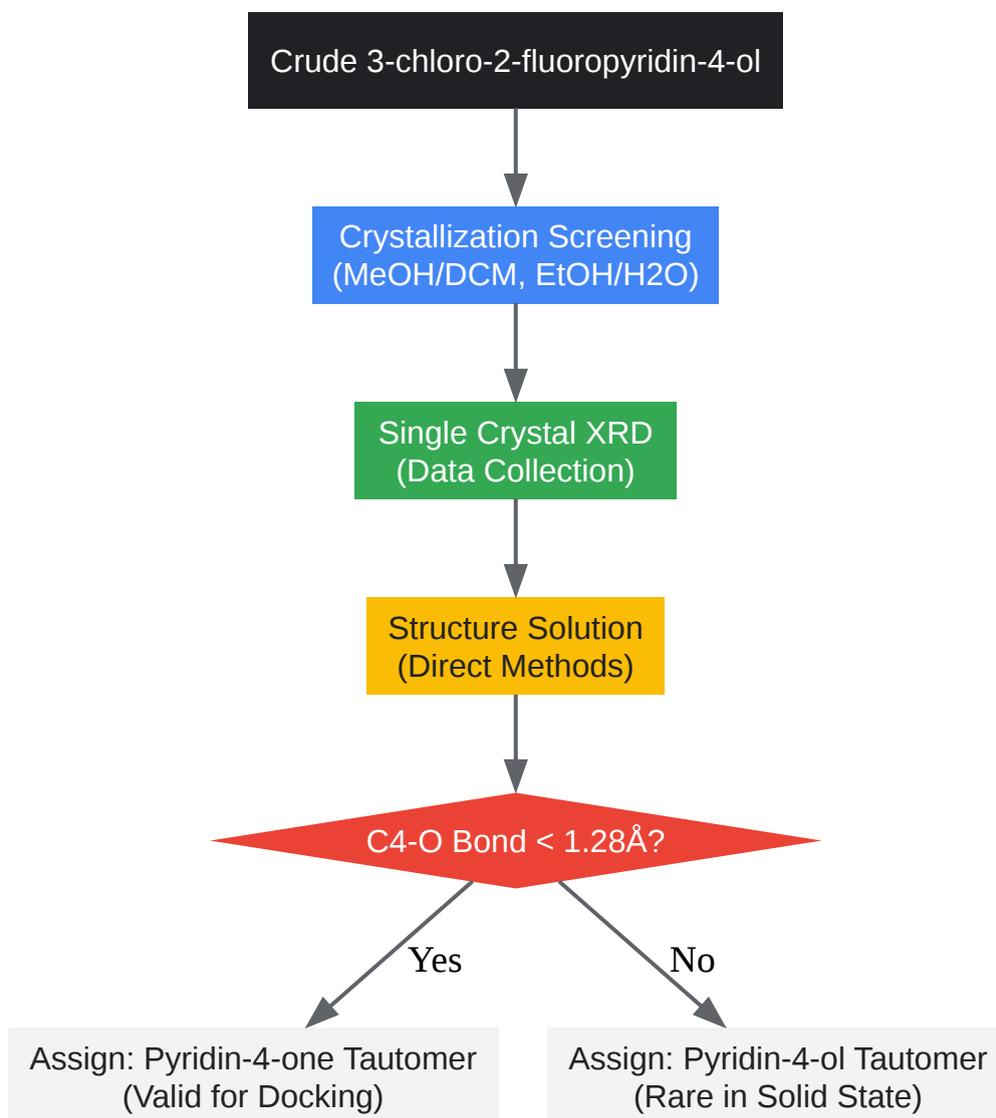
- Look for:

interactions.
- Geometry: The

angle should be near 180° (Type II halogen bond).
- Significance: These interactions mimic ligand-protein contacts in the hydrophobic pocket of kinases.

Visualization of the Workflow

The following diagram outlines the logical flow from synthesis to structural validation, highlighting the decision points where X-ray data supersedes other methods.



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Figure 2: Structural determination workflow. The C4-O bond length check is the critical "Go/No-Go" decision point for tautomer assignment.

References

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